molecular formula C12H12N2O3S2 B2596173 4-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide CAS No. 898429-42-0

4-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide

Cat. No.: B2596173
CAS No.: 898429-42-0
M. Wt: 296.36
InChI Key: PJZSDTWVDPKHTN-UHFFFAOYSA-N
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Description

4-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It features an ethylsulfonyl group attached to the benzene ring and a thiazol-2-yl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Attachment of the ethylsulfonyl group: This step involves the sulfonylation of the benzene ring using ethylsulfonyl chloride in the presence of a base such as pyridine.

    Formation of the amide bond: The final step involves coupling the thiazole derivative with the ethylsulfonyl-substituted benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorosulfonic acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or sulfonated benzene derivatives.

Scientific Research Applications

4-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biology: It can be used as a probe to study biological processes involving sulfonyl and thiazole groups.

    Industry: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The ethylsulfonyl group can interact with the active site of the enzyme, while the thiazole ring can provide additional binding interactions. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(methylsulfonyl)-N-(thiazol-2-yl)benzamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    4-(ethylsulfonyl)-N-(imidazol-2-yl)benzamide: Similar structure but with an imidazole ring instead of a thiazole ring.

    4-(ethylsulfonyl)-N-(thiazol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

Uniqueness

4-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide is unique due to the combination of the ethylsulfonyl group and the thiazole ring, which can provide specific interactions in biological systems and unique properties in materials science applications. The presence of both groups can enhance the compound’s ability to interact with specific targets and provide a versatile scaffold for further modifications.

Properties

IUPAC Name

4-ethylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c1-2-19(16,17)10-5-3-9(4-6-10)11(15)14-12-13-7-8-18-12/h3-8H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZSDTWVDPKHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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